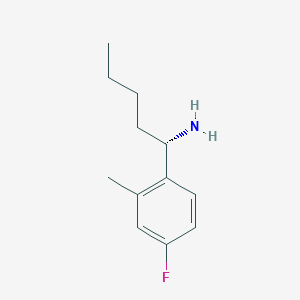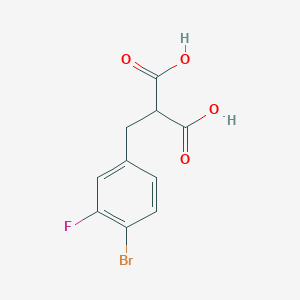
(1S)-1-Amino-1-(2-(difluoromethoxy)phenyl)propan-2-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S)-1-Amino-1-(2-(difluoromethoxy)phenyl)propan-2-OL: is a chiral compound with significant interest in various scientific fields due to its unique chemical structure and potential applications. This compound features an amino group, a difluoromethoxy-substituted phenyl ring, and a secondary alcohol group, making it a versatile molecule for synthetic and medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (1S)-1-Amino-1-(2-(difluoromethoxy)phenyl)propan-2-OL typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as a substituted benzene derivative.
Functional Group Introduction: The difluoromethoxy group is introduced via nucleophilic substitution reactions.
Chiral Center Formation: The chiral center is established through asymmetric synthesis or chiral resolution techniques.
Amino Group Addition: The amino group is introduced using reductive amination or other suitable methods.
Final Purification: The compound is purified using chromatographic techniques to obtain the desired enantiomer.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using efficient catalysts, and employing continuous flow reactors to enhance yield and purity.
化学反応の分析
Types of Reactions:
Oxidation: The secondary alcohol group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The ketone can be reduced back to the alcohol using reducing agents such as sodium borohydride.
Substitution: The amino group can undergo nucleophilic substitution reactions with various electrophiles to form amides, sulfonamides, or other derivatives.
Common Reagents and Conditions:
Oxidation: PCC, DMSO (Dimethyl sulfoxide), or other mild oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Acyl chlorides, sulfonyl chlorides, and other electrophiles.
Major Products Formed:
Oxidation: Formation of the corresponding ketone.
Reduction: Regeneration of the secondary alcohol.
Substitution: Formation of amides, sulfonamides, and other derivatives.
科学的研究の応用
Chemistry:
Synthetic Intermediate: Used as a building block for the synthesis of more complex molecules.
Chiral Catalyst: Employed in asymmetric synthesis to induce chirality in other compounds.
Biology:
Enzyme Inhibitor: Acts as an inhibitor for specific enzymes involved in metabolic pathways.
Receptor Modulator: Modulates the activity of certain receptors in biological systems.
Medicine:
Pharmaceutical Development: Investigated for its potential therapeutic effects in treating various diseases.
Drug Delivery: Utilized in the design of drug delivery systems to enhance bioavailability.
Industry:
Material Science: Used in the development of advanced materials with specific properties.
Agriculture: Explored for its potential use in agrochemicals to improve crop yield and protection.
作用機序
The mechanism of action of (1S)-1-Amino-1-(2-(difluoromethoxy)phenyl)propan-2-OL involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The difluoromethoxy group enhances its binding affinity and selectivity, while the chiral center contributes to its stereospecific interactions.
類似化合物との比較
- (1S)-1-Amino-1-(2-methoxyphenyl)propan-2-OL
- (1S)-1-Amino-1-(2-fluorophenyl)propan-2-OL
- (1S)-1-Amino-1-(2-chlorophenyl)propan-2-OL
Comparison:
- Structural Differences: The presence of the difluoromethoxy group distinguishes (1S)-1-Amino-1-(2-(difluoromethoxy)phenyl)propan-2-OL from its analogs, affecting its chemical reactivity and biological activity.
- Binding Affinity: The difluoromethoxy group enhances binding affinity to specific targets compared to methoxy, fluoro, or chloro analogs.
- Biological Activity: The unique combination of functional groups in this compound results in distinct biological activities, making it a valuable compound for research and development.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C10H13F2NO2 |
|---|---|
分子量 |
217.21 g/mol |
IUPAC名 |
(1S)-1-amino-1-[2-(difluoromethoxy)phenyl]propan-2-ol |
InChI |
InChI=1S/C10H13F2NO2/c1-6(14)9(13)7-4-2-3-5-8(7)15-10(11)12/h2-6,9-10,14H,13H2,1H3/t6?,9-/m1/s1 |
InChIキー |
MEEKLVVMEKPWBO-IOJJLOCKSA-N |
異性体SMILES |
CC([C@H](C1=CC=CC=C1OC(F)F)N)O |
正規SMILES |
CC(C(C1=CC=CC=C1OC(F)F)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2s)-2-Amino-2-[4-(hydroxymethyl)(2-pyridyl)]ethan-1-ol](/img/structure/B13037922.png)





![(1S,2R)-1-Amino-1-[4-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13037960.png)


![1-Methyloctahydro-1H-pyrido[3,4-B][1,4]oxazine hcl](/img/structure/B13037970.png)

![3-Amino-6-chloroimidazo[1,2-A]pyridine-2-carboxylic acid](/img/structure/B13037978.png)


